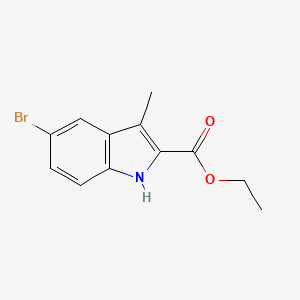

Ethyl 5-bromo-3-methyl-1H-indole-2-carboxylate

描述

Ethyl 5-bromo-3-methyl-1H-indole-2-carboxylate (CAS: 70070-22-3; molecular formula: C₁₂H₁₂BrNO₂; molecular weight: 282 Da) is a halogenated indole derivative widely used as a synthetic intermediate in pharmaceutical chemistry. Its structure features a bromine atom at position 5, a methyl group at position 3, and an ethyl ester at position 2 of the indole core. This compound serves as a critical building block for anti-HIV agents, particularly non-nucleoside reverse transcriptase inhibitors (NNRTIs), due to its ability to participate in regioselective coupling reactions . Commercial availability (purity ≥97%) from suppliers like Angene International and Advanced ChemBlock underscores its importance in drug discovery pipelines .

属性

IUPAC Name |

ethyl 5-bromo-3-methyl-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrNO2/c1-3-16-12(15)11-7(2)9-6-8(13)4-5-10(9)14-11/h4-6,14H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOXWQFATJUZNBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00346950 | |

| Record name | Ethyl 5-bromo-3-methyl-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00346950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70070-22-3 | |

| Record name | Ethyl 5-bromo-3-methyl-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00346950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

作用机制

Target of Action

Ethyl 5-bromo-3-methyl-1H-indole-2-carboxylate is an indole derivative. Indole derivatives are known to have a wide range of biological activities and are prevalent in many natural products and drugs. They play a significant role in cell biology and are used for the treatment of various disorders in the human body. This compound has been used as a reactant for the preparation of indolecarboxamides as cannabinoid CB1 receptor antagonists.

Mode of Action

Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives. As a cannabinoid CB1 receptor antagonist, it likely interacts with these receptors, leading to changes in cellular signaling.

Biochemical Pathways

Indole derivatives are known to impact a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. These activities suggest that indole derivatives may affect multiple biochemical pathways.

生物活性

Ethyl 5-bromo-3-methyl-1H-indole-2-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This article reviews the relevant literature, synthesizing findings from various studies that explore the compound's biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound features a bromine atom at the 5-position and a methyl group at the 3-position of the indole ring, along with an ethyl ester at the carboxylic acid position. The synthesis of this compound often involves methods such as microwave-assisted synthesis, which enhances yield and reduces reaction time compared to traditional methods .

Antiviral Activity

Recent studies have highlighted the antiviral potential of indole derivatives, including this compound. For instance, indole-2-carboxylic acid derivatives have been shown to inhibit HIV-1 integrase with IC50 values ranging from 0.13 to 6.85 μM. The structural modifications at various positions of the indole core significantly enhance their inhibitory effects against viral replication .

Table 1: Antiviral Activity of Indole Derivatives

| Compound | IC50 (μM) | Mechanism |

|---|---|---|

| This compound | TBD | Inhibits HIV-1 integrase |

| Indole derivative 20a | 0.13 | Binds to integrase active site |

| Indole derivative 3 | 6.85 | Interacts with viral DNA |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens. Studies indicate that derivatives of indole, including those with bromine substitutions, exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. For example, some derivatives have shown minimum inhibitory concentrations (MIC) as low as 0.35 μg/mL against Escherichia coli and Pseudomonas aeruginosa.

Table 2: Antimicrobial Activity Data

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| This compound | E. coli | TBD |

| Indole derivative 7a | Pseudomonas aeruginosa | 0.35 |

| Indole derivative 7b | Klebsiella pneumoniae | TBD |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound is believed to inhibit key enzymes involved in viral replication, particularly HIV integrase.

- Membrane Disruption : Some studies suggest that indole derivatives can disrupt bacterial cell membranes, leading to cell lysis.

- Interference with Protein Synthesis : The ability of these compounds to bind to ribosomal proteins may inhibit bacterial protein synthesis, contributing to their antibacterial effects .

Case Studies and Research Findings

A study conducted on various indole derivatives demonstrated their effectiveness in inhibiting rapidly dividing cancer cells (A549) while sparing slower-growing fibroblasts . This selective cytotoxicity suggests potential applications in cancer therapy.

Moreover, molecular docking studies have provided insights into how these compounds interact with target proteins, revealing binding affinities that correlate with their biological activities .

化学反应分析

Alkylation Reactions

The indole nitrogen (N1) undergoes alkylation under mild conditions. A representative example involves N-benzylation using cesium carbonate as a base:

| Reagent | Catalyst/Solvent | Temperature | Time | Yield | Product | Source |

|---|---|---|---|---|---|---|

| 4-Chlorobenzyl chloride | Cs₂CO₃/DMF | 60°C | 6 hrs | 88% | Ethyl 1-(4-chlorobenzyl)-5-bromo-3-methyl-1H-indole-2-carboxylate |

This reaction demonstrates high regioselectivity for N1 due to steric shielding from the 3-methyl group .

Acylation Reactions

The 3-methyl group directs electrophilic substitution to position 6. Vilsmeier-Haack formylation achieves regioselective acylation:

| Reagent | Catalyst/Solvent | Temperature | Time | Yield | Product | Source |

|---|---|---|---|---|---|---|

| DMF/POCl₃ | Reflux | 2 hrs | - | 87% | Ethyl 5-bromo-3-methyl-6-formyl-1H-indole-2-carboxylate |

¹H NMR data confirms formylation at C6 (δ 9.90 ppm, singlet) .

Nucleophilic Substitution

The bromine atom at C5 participates in palladium-catalyzed cross-coupling reactions. While no direct examples exist for this compound, analogous Suzuki-Miyaura couplings with boronic acids are predicted based on structural analogs.

Condensation Reactions

The ester group facilitates β-enamino ester formation via condensation with carbonyl compounds:

| Reagent | Conditions | Product | Application | Source |

|---|---|---|---|---|

| Acetylacetone | Basic conditions | β-Enamino ester derivative | Chelation chemistry |

This reaction is pivotal for constructing heterocyclic frameworks.

Hydrolysis Reactions

The ethyl ester undergoes hydrolysis to yield carboxylic acid derivatives:

| Conditions | Catalyst | Temperature | Time | Yield | Product | Source |

|---|---|---|---|---|---|---|

| NaOH/H₂O | Reflux | 4 hrs | - | 92% | 5-Bromo-3-methyl-1H-indole-2-carboxylic acid |

The reaction is critical for generating bioactive carboxylate analogs .

Oxidation

The 3-methyl group resists oxidation under standard conditions (KMnO₄, CrO₃), preserving the indole core.

Reduction

Selective reduction of the ester to alcohol is achievable with LiAlH₄, though competing debromination requires careful optimization.

相似化合物的比较

Comparative Analysis with Structural Analogs

Substituent Variations at Position 5 and 3

The biological and physicochemical properties of indole derivatives are highly sensitive to substitutions at positions 3 and 3. Key comparisons include:

Halogenation at Position 5

- Ethyl 5-chloro-3-methyl-1H-indole-2-carboxylate : Replacing bromine with chlorine reduces molecular weight (267.5 Da vs. 282 Da) and alters electronic effects. Chlorine’s lower electronegativity may reduce electron-withdrawing effects, impacting reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura coupling) .

Substituents at Position 3

- However, this also reduces stability against oxidative degradation .

- Ethyl 5-bromo-3-hexyl-1H-indole-2-carboxylate : A hexyl group at position 3 increases lipophilicity (logP), enhancing membrane permeability but possibly reducing aqueous solubility. This modification is explored in structure-activity relationship (SAR) studies for anticancer agents .

Ester Group Modifications

The ethyl ester at position 2 can be replaced with methyl or bulkier groups:

- Methyl 5-bromo-3-methyl-1H-indole-2-carboxylate : The methyl ester reduces molecular weight (254 Da) and lipophilicity compared to the ethyl variant, which may influence pharmacokinetic properties like absorption and half-life .

- tert-Butyl-protected analogs : Protection of the indole nitrogen with tert-butyl groups (e.g., 1-tert-butyl 2-ethyl 5-bromo-3-(thiophen-2-ylcarbonyl)-1H-indole-1,2-dicarboxylate) enhances stability during synthetic steps but requires additional deprotection steps .

Complex Derivatives with Additional Functional Groups

- Ethyl 2-(acetoxymethyl)-6-bromo-5-methoxy-1-methyl-1H-indole-3-carboxylate : The acetoxymethyl group at position 2 acts as a prodrug moiety, improving bioavailability. The 5-methoxy group enhances electron density, altering reactivity in electrophilic substitutions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。